Ethanone, 1-(1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)-
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Overview
Description
Ethanone, 1-(1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- is a natural product found in Eremurus chinensis and Asphodeline lutea with data available.
Scientific Research Applications
1. Use in Fragrance Ingredients
Ethanone derivatives like Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) have been identified as key components in fragrance formulations. They are commonly used in products like soaps, shampoos, colognes, liquid detergents, and malodor-reducing compounds. Toxicity studies on such compounds provide important insights into their safe usage in consumer products (Toxicity report series, 2016).
2. Role in Photolabile Protection
The ethanone compound has been studied for its role in the photolabile protection of alcohols, phenols, and carboxylic acids. This involves the efficient release of these substrates upon irradiation, demonstrating potential applications in photochemical processes (The Journal of organic chemistry, 2008).
3. Applications in Chemosensors
Ethanone derivatives have been utilized in the development of chemosensors for detecting substances like hydrazine. Such chemosensors can rapidly detect specific chemicals, highlighting their potential in environmental monitoring and health care sectors (Organic & biomolecular chemistry, 2015).
4. Synthesis and Material Properties
Research on ethanone compounds includes the synthesis of novel heterocyclic compounds and the investigation of their optical and thermal properties. Such studies are crucial for the development of new materials with specific functionalities (Materials Science Forum, 2019).
5. Gold-Catalyzed Chemical Reactions
Ethanone derivatives have been a subject of study in gold-catalyzed chemical reactions. This involves the transformation of certain compounds to produce naphthylmethyl ketones, which can have significant implications in the field of synthetic chemistry (Tetrahedron Letters, 2009).
6. Electrocarboxylation Reactions
Ethanone compounds have been used in the study of electrocarboxylation reactions with CO2. This research is crucial for understanding the use of CO2 as an organic building block, contributing to the development of sustainable chemical synthesis methods (Electrochimica Acta, 2014).
7. Antifungal Properties
Certain ethanone derivatives have shown potential as antifungal agents. This is significant for pharmaceutical applications, especially in developing treatments against fungal infections (Natural Product Research, 2007).
8. Crystal Structure Analysis
Studies on ethanone compounds also involve the investigation of their crystal structures. This research is fundamental in the field of crystallography and material science, helping to understand the properties and applications of these compounds (Journal of Chemical Crystallography, 2005).
9. Synthesis of Protected Compounds
Ethanone derivatives are used in the synthesis of protected compounds, which are important in the development of new chemical entities for various applications (Arkivoc, 2002).
10. Photopolymerization Applications
Ethanone derivatives have been studied for their role in photopolymerization processes, particularly in the polymerization of certain monomers like methyl methacrylate. This has implications in materials science and engineering (Journal of Photopolymer Science and Technology, 2020).
Properties
CAS No. |
92190-16-4 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O3/c1-8-7-10-5-4-6-11(17-3)13(10)14(16)12(8)9(2)15/h4-7,16H,1-3H3 |
InChI Key |
VSFUBAXYDFGXOP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)C)O |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)C)O |
Synonyms |
2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene 2-AHMMN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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